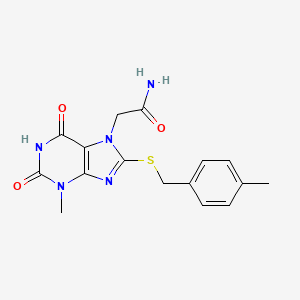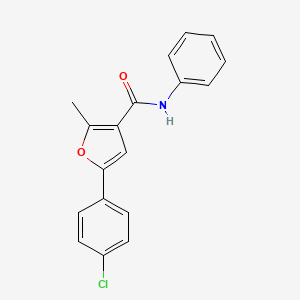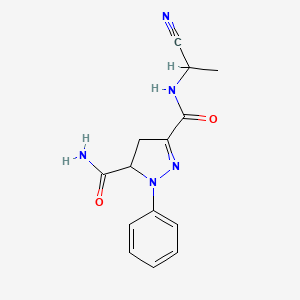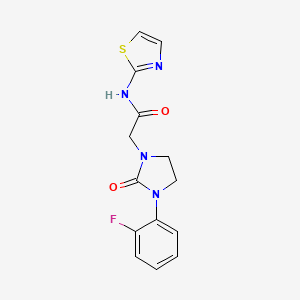
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the imidazolidinone group could potentially undergo reactions at the carbonyl group, and the fluorophenyl group could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Activity
A study highlighted the synthesis of derivatives related to the compound , focusing on their anti-inflammatory properties. The synthesized compounds demonstrated significant anti-inflammatory activity in biological assays, with some derivatives showing notable efficacy. This suggests potential applications in developing anti-inflammatory drugs (Sunder & Maleraju, 2013).
Antibacterial and Antifungal Activities
Research into derivatives of the compound has also shown promising antibacterial and antifungal activities. A novel series of derivatives were synthesized and tested against a panel of microorganisms, demonstrating excellent activity against both gram-positive and gram-negative bacteria, as well as antifungal properties against common pathogens. This indicates the compound's potential as a scaffold for developing new antimicrobial agents (Devi, Shahnaz, & Prasad, 2022).
Antimicrobial Agent Synthesis
Another study synthesized a series of thiazolidin-4-one derivatives, evaluating them for antimicrobial activity. The synthesized compounds showed good in vitro antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus niger and Candida albicans. This research further supports the compound's utility in generating new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Potential Anticancer Applications
A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds derived from the compound were synthesized and evaluated for cytotoxic activities against several cancer cell lines. Some derivatives showed potent cytotoxic results, highlighting the potential for developing anticancer therapies based on the chemical structure of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide (Abu-Melha, 2021).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide is heparanase . Heparanase is an enzyme that plays a crucial role in tissue remodeling, inflammation, and cancer metastasis .
Mode of Action
The compound interacts with heparanase, inhibiting its activity . This interaction results in a decrease in the enzyme’s ability to degrade heparan sulfate, a key component of the extracellular matrix . This can lead to changes in cell behavior, including reduced cell migration and invasion .
Biochemical Pathways
By inhibiting heparanase, the compound affects several biochemical pathways. Heparanase is involved in the degradation of the extracellular matrix, which is crucial for cell migration and tissue remodeling . Therefore, inhibiting heparanase can impact these processes. Additionally, heparanase has been implicated in angiogenesis, the process by which new blood vessels form . Thus, the compound may also have anti-angiogenic properties .
Result of Action
The inhibition of heparanase by this compound can lead to a variety of molecular and cellular effects. These include changes in cell behavior, such as reduced cell migration and invasion, and potential anti-angiogenic effects .
Análisis Bioquímico
Biochemical Properties
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(thiazol-2-yl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as heparanase, which is involved in the degradation of heparan sulfate in the extracellular matrix . The inhibition of heparanase by this compound can lead to reduced tumor metastasis and angiogenesis, making it a potential candidate for anti-cancer therapies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of heparanase by this compound can lead to alterations in cell signaling pathways that are crucial for cell proliferation and migration . Additionally, this compound can affect gene expression by regulating the transcription of genes involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of heparanase, thereby inhibiting its enzymatic activity . The inhibition of heparanase leads to a decrease in the degradation of heparan sulfate, which in turn affects various cellular processes such as cell adhesion, migration, and invasion . Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have demonstrated that the inhibition of heparanase by this compound can lead to sustained anti-tumor effects and reduced angiogenesis in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit heparanase activity without causing significant toxicity . At higher doses, some adverse effects such as hepatotoxicity and nephrotoxicity have been observed . It is important to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the potential for adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted via the kidneys . The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of certain metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to different cellular compartments . The localization and accumulation of this compound can influence its activity and effectiveness in targeting specific cellular processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the presence of a thiazole ring in the structure of this compound may facilitate its localization to the nucleus, where it can interact with nuclear proteins and influence gene expression .
Propiedades
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c15-10-3-1-2-4-11(10)19-7-6-18(14(19)21)9-12(20)17-13-16-5-8-22-13/h1-5,8H,6-7,9H2,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBMSBTCPHNJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=NC=CS2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3,4-dichloro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B3017966.png)
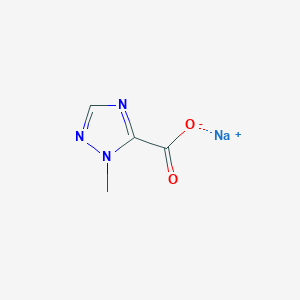
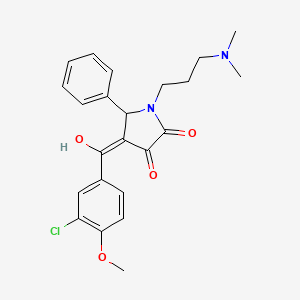
![N-(3-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3017970.png)
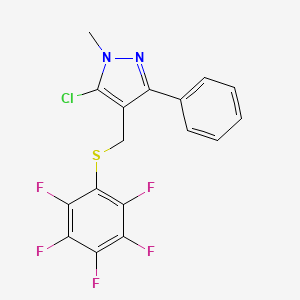
![1-[(3-Chloro-6-nitro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B3017972.png)
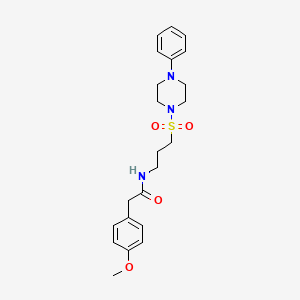
![(E)-N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B3017977.png)
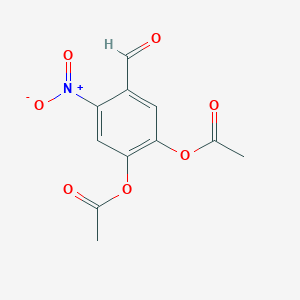
![3-[2-(2-Fluoro-phenylamino)-thiazol-4-yl]-8-methoxy-chromen-2-one](/img/structure/B3017983.png)

